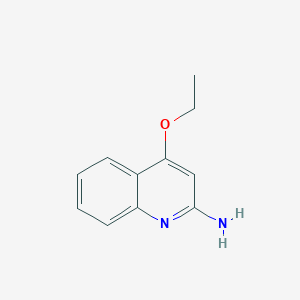

4-Ethoxyquinolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52176-31-5 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-ethoxyquinolin-2-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

RBQHMBIMGVNKGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxyquinolin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring typically occurs on the electron-rich carbocyclic ring, favoring positions 5 and 8. The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. However, in 4-Ethoxyquinolin-2-amine, the powerful electron-donating effects of both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups via resonance counteract the deactivating effect of the heterocyclic nitrogen. These groups increase the electron density of the entire ring system, particularly at positions ortho and para to themselves. libretexts.org Consequently, electrophilic attack is strongly directed to the available positions on the carbocyclic ring, primarily C5 and C7.

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is favored at the electron-deficient C2 and C4 positions, especially if a good leaving group is present. In this compound, these positions are already occupied. Therefore, direct nucleophilic substitution on the ring carbons is not a typical reaction pathway unless one of the existing groups is first converted into a leaving group.

| Reaction Type | Typical Reagents | Predicted Position of Substitution | Governing Factors |

| Electrophilic Halogenation | Br₂/FeBr₃, Cl₂/FeCl₃ | C5, C7 | Activation by -NH₂ and -OC₂H₅ groups |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C5, C7 | Strong activation overcomes ring deactivation |

| Electrophilic Sulfonation | SO₃/H₂SO₄ | C5, C7 | Directing effects of electron-donating groups |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Generally difficult | The basic nitrogen of the quinoline and amino group can complex with the Lewis acid catalyst, deactivating the ring. libretexts.org |

The primary aromatic amino group at the C2 position is a key site of reactivity. It can act as a nucleophile and undergo a variety of transformations.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding C2-amido derivatives. This reaction is a common method for protecting the amino group or for synthesizing derivatives with modified biological activities. researchgate.net

Alkylation: While direct alkylation can be challenging and may lead to overalkylation, the amino group can be modified through reductive amination or other indirect methods.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). organic-chemistry.org This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻). byjus.comnih.gov Quinoline-2-diazonium salts are versatile intermediates. They can be subjected to various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents at the C2 position. organic-chemistry.orgwikipedia.orgnih.gov

Table of Sandmeyer Reactions for 4-Ethoxyquinolin-2-diazonium Chloride

| Target C2-Substituent | Reagent | Product | Reaction Name |

| -Cl | CuCl/HCl | 2-Chloro-4-ethoxyquinoline | Sandmeyer Reaction |

| -Br | CuBr/HBr | 2-Bromo-4-ethoxyquinoline | Sandmeyer Reaction |

| -CN | CuCN/KCN | 4-Ethoxyquinoline-2-carbonitrile | Sandmeyer Reaction |

| -OH | H₂O, Δ | 4-Ethoxyquinolin-2(1H)-one | Hydrolysis |

| -I | KI | 4-Ethoxy-2-iodoquinoline | Iododediazoniation |

| -F | HBF₄, then Δ | 4-Ethoxy-2-fluoroquinoline | Balz-Schiemann Reaction |

The ethoxy group at the C4 position is an ether linkage and is generally stable. However, it can undergo cleavage under specific, typically harsh, conditions.

Ether Cleavage (O-Dealkylation): The most significant reaction of the ethoxy group is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by strong Lewis acids like boron tribromide (BBr₃). researchgate.netmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (SN2 mechanism). youtube.comlibretexts.org The products are ethyl halide and 2-amino-4-hydroxyquinoline. The latter exists in equilibrium with its more stable tautomeric form, 2-aminoquinolin-4(1H)-one. nih.govmdpi.comresearchgate.net This reaction provides a synthetic route to the corresponding 4-quinolone derivatives.

Conditions for Ether Cleavage

| Reagent | Solvent | Typical Conditions | Products |

| HBr (conc. aq.) | Acetic Acid or neat | Reflux | 2-Aminoquinolin-4(1H)-one + Ethyl bromide |

| HI (conc. aq.) | Acetic Acid or neat | Reflux | 2-Aminoquinolin-4(1H)-one + Ethyl iodide |

| BBr₃ | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | 2-Aminoquinolin-4(1H)-one + Ethyl bromide |

Radical Reactions and Oxidative Processes Involving Quinoline Aminoxyls

The oxidation of the amino group in this compound can lead to the formation of radical species. One-electron oxidation of the amino group would initially produce a radical cation. Subsequent deprotonation could yield an aminyl radical. Further oxidation, potentially involving molecular oxygen, could lead to the formation of an aminoxyl radical (nitroxide), a species with the general structure R₂N-O•. While specific studies on the aminoxyl radical of this compound are not widely documented, its behavior can be inferred from the known chemistry of other aminoquinolines and aminoxyl radicals. nih.govbgu.ac.il

Once formed, radical intermediates such as the quinolinyl aminyl or aminoxyl radical can undergo coupling reactions. These reactions involve the combination of two radical species to form a new covalent bond.

Dimerization: In the absence of other radical trapping agents, two quinoline-derived radicals can couple with each other. This can lead to the formation of various dimeric structures, such as N-N coupled dimers (hydrazines) or C-C coupled bi-quinolines, depending on the nature of the radical intermediate and the reaction conditions. chemrxiv.orgrsc.orgnih.gov Dearomative dimerization triggered by single-electron reduction has also been observed in quinolines. chemrxiv.org

The formation and reactions of quinoline aminoxyls are governed by oxidation-reduction (redox) pathways.

Formation (Oxidation): The aminoxyl radical is formed through the oxidation of the parent amine. This can be achieved electrochemically or by using chemical oxidants. The process likely involves the initial formation of an aminyl radical, which then reacts with an oxygen source. In some systems, metal ions can mediate the generation of radical species from quinoline derivatives. nih.gov

Reduction: Aminoxyl radicals can be reduced back to the corresponding amine or hydroxylamine, depending on the reducing agent and the reaction pathway. This redox cycling is a key feature of the chemistry of stable nitroxides like TEMPO.

Quinoline aminoxyl radicals, being radicals themselves, are expected to react with other radical species present in the reaction medium.

Reaction with Oxygen-Centred Radicals: Aminoxyl radicals can react with oxygen-centered radicals such as peroxyl radicals (ROO•). This is a key aspect of their potential antioxidant activity. The reaction of 1,4-semiquinone radicals with molecular oxygen (a diradical) has been shown to proceed via an unusual hydrogen atom abstraction mechanism. canada.ca A similar pathway might be accessible to quinoline aminoxyls.

Reaction with Carbon-Centred Radicals: Aminoxyl radicals are known to be excellent traps for carbon-centered radicals. This "radical-radical coupling" reaction is highly efficient and forms a stable C-O-N linkage. This reactivity is the basis for the use of nitroxides as spin traps for detecting and identifying transient carbon-centered radicals via Electron Paramagnetic Resonance (EPR) spectroscopy and in nitroxide-mediated radical polymerization (NMP). nih.gov

Coordination Chemistry Reactivity

Quinoline and its derivatives are well-known for their ability to form coordination complexes with a variety of metal ions. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a potential coordination site. Furthermore, the amino group at the 2-position of this compound introduces an additional nitrogen donor atom, allowing the molecule to function as a versatile ligand in coordination chemistry.

This compound can act as a bidentate ligand, coordinating to a metal center through both the quinoline ring nitrogen and the exocyclic amino nitrogen. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The presence of the electron-donating ethoxy group at the 4-position is expected to increase the electron density on the quinoline ring system, which could potentially enhance the coordinating ability of the ring nitrogen and influence the stability and electronic properties of the resulting metal complexes.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of analogous aminoquinoline ligands provides significant insight. For instance, 8-aminoquinoline (B160924) is a well-studied bidentate ligand that forms stable complexes with numerous transition metals, including rhenium. nih.gov Similarly, other aminoquinoline derivatives have been successfully used to synthesize platinum(II) complexes. nih.gov These examples strongly suggest that this compound would readily form complexes with a range of transition metals.

The coordination of this compound to a metal ion can lead to the formation of various complex geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. isca.me The specific coordination mode and the resulting structure of the complex would be influenced by steric and electronic factors of the entire ligand framework.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Bidentate | Quinoline N, Amino N | Transition metals (e.g., Pt, Re, Cu, Zn) |

| Monodentate | Quinoline N or Amino N | Various metal ions |

Acid-Base Properties and Protonation Equilibria

The basicity of this compound is primarily attributed to the lone pairs of electrons on its two nitrogen atoms: the endocyclic quinoline ring nitrogen and the exocyclic amino group nitrogen. Both of these sites are capable of accepting a proton (H⁺), and their respective basicities are influenced by the electronic effects of the quinoline ring and the substituents.

In the case of the parent compound, 2-aminoquinoline (B145021), the predicted pKa for the most basic site is 6.16. This value indicates that it is a weak base. The protonation is expected to occur at the more basic of the two nitrogen atoms. The basicity of amines is influenced by the hybridization of the nitrogen atom and the delocalization of its lone pair.

The introduction of an ethoxy group at the 4-position of the quinoline ring is expected to increase the basicity of this compound compared to the unsubstituted 2-aminoquinoline. The ethoxy group is an electron-donating group through resonance, which increases the electron density on the quinoline ring system. This, in turn, enhances the availability of the lone pair on the quinoline nitrogen, making it more susceptible to protonation. The effect of substituents on the pKa of quinoline derivatives has been shown to correlate with Hammett constants, which quantify the electronic influence of substituents on a reaction center. researchgate.net Electron-donating groups generally lead to an increase in the pKa value. researchgate.net

The protonation equilibrium of this compound can be represented as follows, where the proton can add to either the ring nitrogen or the amino nitrogen:

The predominant site of protonation will be the nitrogen atom with the higher basicity (higher pKa). Given the electronic effects, it is plausible that the quinoline ring nitrogen in this compound would be more basic than the exocyclic amino group, a trend that is often observed in amino-substituted heterocyclic compounds.

Table 2: Predicted and Expected Acid-Base Properties

| Compound | Predicted pKa (Strongest Basic Site) | Expected Influence of 4-Ethoxy Group |

| 2-Aminoquinoline | 6.16 | - |

| This compound | > 6.16 | Increased basicity due to electron-donating effect |

It is important to note that while these predictions are based on established chemical principles and data from analogous compounds, experimental determination of the pKa value for this compound would be necessary for a precise quantification of its basicity.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxyquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4-Ethoxyquinolin-2-amine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the ethoxy group (-OCH₂CH₃), and the amine (-NH₂) protons. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group would be found in the upfield region.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different proton groups.

Spin-Spin Coupling: The splitting of signals into multiplets (e.g., doublets, triplets, quartets) reveals information about adjacent, non-equivalent protons. For the ethoxy group, a characteristic triplet for the methyl group and a quartet for the methylene group would be expected due to coupling with each other.

A hypothetical ¹H NMR data table is presented below to illustrate the expected patterns.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | e.g., d, t | e.g., 1H | Aromatic Protons |

| Hypothetical Data | e.g., s | e.g., 2H | Amine (NH₂) Proton |

| Hypothetical Data | e.g., q | e.g., 2H | Methylene (-OCH₂-) |

| Hypothetical Data | e.g., t | e.g., 3H | Methyl (-CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would help in assigning the carbon atoms to the quinoline ring, the ethoxy group, and identifying the carbon atoms bonded to nitrogen and oxygen. A Broadband-decoupled ¹³C NMR spectrum would show each unique carbon as a single line.

A hypothetical ¹³C NMR data table is shown below.

| Chemical Shift (ppm) | Assignment |

| Hypothetical Data | Aromatic Carbons (C-X) |

| Hypothetical Data | Carbon attached to Amine (C-NH₂) |

| Hypothetical Data | Carbon attached to Ethoxy group (C-O) |

| Hypothetical Data | Methylene Carbon (-OCH₂-) |

| Hypothetical Data | Methyl Carbon (-CH₃) |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the molecular structure. A COSY spectrum would reveal correlations between coupled protons, helping to establish connectivity within the aromatic spin systems and the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a molecular fingerprint. For this compound, key vibrational bands would be expected for:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group are found below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the quinoline ring would produce a series of bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The C-O bond of the ethoxy group would exhibit a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

N-H bending: This vibration for the amine group would be expected around 1600 cm⁻¹.

A representative table of expected IR absorptions is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | m, s | N-H Stretch |

| Hypothetical Data | m, w | Aromatic C-H Stretch |

| Hypothetical Data | s | Aliphatic C-H Stretch |

| Hypothetical Data | m, s | C=C/C=N Stretch |

| Hypothetical Data | s | C-O Stretch |

| Hypothetical Data | m | N-H Bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula of this compound.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Characteristic fragments would be expected from the loss of the ethoxy group, or other parts of the quinoline ring, helping to confirm the proposed structure.

| m/z Value | Interpretation |

| Hypothetical Data | Molecular Ion [M]⁺ |

| Hypothetical Data | Fragment Ion [M-CH₃]⁺ |

| Hypothetical Data | Fragment Ion [M-OC₂H₅]⁺ |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound would need to be grown and then irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A table summarizing hypothetical crystallographic data is presented below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Data |

| b (Å) | Hypothetical Data |

| c (Å) | Hypothetical Data |

| α (°) | Hypothetical Data |

| β (°) | Hypothetical Data |

| γ (°) | Hypothetical Data |

| Volume (ų) | Hypothetical Data |

| Z | Hypothetical Data |

Crystal Structure Determination

The determination of a molecule's three-dimensional structure in the solid state is accomplished through X-ray crystallography, a technique that provides precise information on bond lengths, bond angles, and crystal packing. nih.govhod4.netspringernature.com The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map. hod4.net

A thorough search of the existing scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure determination for this compound. However, the general methodology for such a determination would involve the steps outlined above.

For context, the crystallographic data for a related but simpler compound, 4-Ethoxypyridin-2-amine, is presented in the table below. nih.gov It is crucial to note that this data is for a pyridine (B92270) derivative and would differ from that of the quinoline target compound. A hypothetical table for this compound is also provided to illustrate the parameters that would be determined in such an analysis.

Table 1: Crystal Data for 4-Ethoxypyridin-2-amine nih.gov Note: This data is not for this compound.

| Parameter | Value |

| Empirical Formula | C₇H₁₀N₂O |

| Formula Weight | 138.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.167 (2) |

| b (Å) | 9.470 (2) |

| c (Å) | 9.541 (3) |

| α (°) | 87.716 (3) |

| β (°) | 87.714 (4) |

| γ (°) | 64.189 (3) |

| Volume (ų) | 744.8 (3) |

| Z | 4 |

Table 2: Hypothetical Crystal Data Parameters for this compound Note: This table illustrates the type of data that would be obtained from a crystal structure analysis.

| Parameter | Expected Data |

| Empirical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined (if Monoclinic) |

| Volume (ų) | To be determined |

| Z | To be determined |

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal lattice is governed by a variety of intermolecular interactions. mdpi.comdntb.gov.uarsc.org Understanding these forces is key to crystal engineering and predicting the physical properties of a solid. rsc.org While the specific crystal packing for this compound is not available, the molecular structure allows for a prediction of the primary interactions that would stabilize its crystal form.

The primary intermolecular force would likely be hydrogen bonding. The 2-amino group (-NH₂) serves as a strong hydrogen bond donor, while the quinoline ring nitrogen and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. This could lead to the formation of dimeric structures or extended chains and networks within the crystal. ias.ac.in

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Potential Motif |

| Hydrogen Bonding | Donor: -NH₂ Acceptor: Quinoline N, Ethoxy O | Dimers, chains, sheets |

| π-π Stacking | Aromatic Quinoline Rings | Stacked columns |

| Van der Waals Forces | All atoms in the molecule | General packing stabilization |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. wikipedia.orgnih.gov The technique is highly sensitive and provides detailed information about the electronic structure of the paramagnetic center. washington.edu

There are no specific EPR studies reported in the literature for radical species derived from this compound. However, the technique could be applied to study radicals formed, for instance, through chemical or electrochemical oxidation of the molecule. Oxidation could potentially generate a radical cation where the unpaired electron is delocalized over the electron-rich aminoquinoline system. nih.govbgu.ac.ilresearchgate.net

An EPR experiment on such a radical would yield a spectrum characterized by two key parameters:

The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. washington.edu Its value would help in identifying the nature of the radical species.

Hyperfine Coupling: This refers to the splitting of the EPR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). nih.gov The analysis of hyperfine coupling constants provides invaluable information about the distribution of the unpaired electron's spin density within the molecule, effectively mapping the molecular orbital containing the radical electron. washington.edu

Spin trapping methods could also be employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable nitroxide radical that is readily detectable by EPR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the conjugated system. researchgate.net

Table 4: Predicted UV-Vis Absorption Characteristics for this compound

| Wavelength Region | Electronic Transition | Originating Moiety |

| ~220-280 nm | π → π | Quinoline Ring System |

| >280 nm | π → π (shifted) | Full conjugated system including donor groups |

Charge Transfer Complex Investigations

A charge-transfer complex (CTC) is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. mdpi.com The formation of a CTC typically involves an electron-rich donor molecule and an electron-deficient acceptor molecule. The electron-donating nature of the amino and ethoxy groups on the quinoline ring makes this compound a potential electron donor for the formation of CTCs. researchgate.net

While no studies have been published on CTCs involving this compound specifically, it would be expected to form such complexes with common π-electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranilic acid. mdpi.com The formation of these complexes is usually accompanied by the appearance of a new, broad absorption band in the visible region of the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. mdpi.com Spectrophotometric analysis of this new band can be used to determine the stoichiometry of the complex (e.g., 1:1 donor to acceptor) and its association constant (KCT), which is a measure of the complex's stability. nih.gov

Photophysical Property Analysis

Photophysical properties relate to the processes a molecule undergoes following the absorption of light, with a primary focus on fluorescence. The 2-aminoquinoline (B145021) scaffold is a well-known fluorophore, and many of its derivatives exhibit strong fluorescence. researchgate.netnih.gov

Specific photophysical data for this compound are not reported. However, it is highly probable that the compound is fluorescent. The molecule possesses a "push-pull" electronic structure, where the electron-donating amino and ethoxy groups ("push") are conjugated to the electron-accepting quinoline ring system ("pull"). nih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, leading to an excited state with significant charge separation. researchgate.netnih.gov The relaxation from this ICT state via the emission of a photon results in fluorescence.

The fluorescence properties of such compounds are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, the charge-separated excited state is better stabilized, which typically leads to a red-shift in the fluorescence emission spectrum. nih.gov A comprehensive photophysical analysis would involve measuring the absorption and emission spectra in a range of solvents to characterize this effect, as well as determining the fluorescence quantum yield (a measure of emission efficiency) and the fluorescence lifetime. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on 4 Ethoxyquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels, which govern a molecule's behavior.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net DFT methods are used to optimize the molecular geometry of quinoline (B57606) derivatives, calculating properties based on the electron density rather than the complex many-electron wavefunction. researchgate.netijpras.com For substituted quinolines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can determine structural parameters like bond lengths and angles. ijpras.comresearchgate.net These theoretical values are often in good agreement with experimental data, confirming the validity of the computational model. ijpras.com Furthermore, DFT is employed to compute electronic properties such as dipole moments and to generate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule, offering clues to its intermolecular interactions. nih.gov

Ab Initio Methods for Electronic and Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to provide a detailed understanding of molecular properties. ijpras.com For quinoline and its derivatives, these methods can be used alongside DFT to calculate thermodynamic properties and to provide a benchmark for the accuracy of other computational approaches. ijpras.comresearchgate.net While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and are a valuable tool in the theoretical chemist's arsenal.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netsapub.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT, and this information helps in understanding their electronic transitions and reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.279 |

| LUMO | -1.147 |

| Energy Gap (ΔE) | 5.132 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov For a flexible molecule like 4-Ethoxyquinolin-2-amine, which has a rotatable ethoxy group, MD simulations can explore its different possible conformations and their relative stabilities. This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. These simulations can reveal the preferred spatial arrangement of the molecule, which is essential for activities like molecular docking. rsc.org

Prediction of Reactivity Indices and Global Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). sapub.orgresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ) is related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding their reaction mechanisms. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.279 |

| Electron Affinity (A) | 1.147 |

| Chemical Hardness (η) | 2.566 |

| Chemical Softness (S) | 0.390 |

| Electronegativity (χ) | 3.713 |

| Chemical Potential (μ) | -3.713 |

| Electrophilicity Index (ω) | 2.685 |

Computational Studies of Photophysical Properties

The interaction of molecules with light is fundamental to many applications, including fluorescence sensing and photodynamic therapy. mdpi.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of molecules, such as their absorption and emission spectra. nih.govresearchgate.net By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission. mdpi.com These studies can also provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For quinoline derivatives, understanding their photophysical properties is important for their potential use in optical applications. mdpi.com

Biological Activity Mechanisms of 4 Ethoxyquinolin 2 Amine Derivatives in Vitro/preclinical Focus

Anticancer Mechanisms of Action

The anticancer properties of 4-alkoxyquinoline derivatives are attributed to their ability to target several key pathways that are critical for the survival and growth of malignant cells.

A primary mechanism by which quinoline (B57606) derivatives exert their anticancer effects is through the direct inhibition of cancer cell proliferation. Numerous studies have demonstrated the potent cytotoxic potential of these compounds against a variety of human cancer cell lines. For instance, a series of synthesized 2-morpholino-4-anilinoquinoline compounds showed significant activity against the HepG2 liver cancer cell line, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Similarly, certain 7-fluoro-4-anilinoquinolines displayed better cytotoxic activities against BGC-823 gastric carcinoma cells than the established drug gefitinib, with IC50 values ranging from 3.63 to 11.10 µmol/L. nih.gov Another study on 4-amino-3-acetylquinoline reported potent cytotoxic effects on the murine leukemia cell line L1210, with IC50 values below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. nih.gov

The antiproliferative activity is often linked to the ability of these compounds to induce cell cycle arrest. For example, treatment of CCRF-CEM leukemia cells with 7-chloro-(4-thioalkylquinoline) derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 2-Morpholino-4-anilinoquinolines | HepG2 (Liver) | 8.50 - 12.76 µM | nih.gov |

| 7-Fluoro-4-anilinoquinolines | BGC-823 (Gastric) | 3.63 - 11.10 µM | nih.gov |

| 4-Amino-3-acetylquinoline | L1210 (Leukemia) | < 4 µg/ml | nih.gov |

Beyond halting proliferation, many quinoline derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis through the intrinsic mitochondrial death pathway. mdpi.com This pathway is initiated by the release of cytochrome c from the mitochondria, which then binds to the Apaf-1 protein, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9. mdpi.com Activated caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. mdpi.comnih.gov

The induction of apoptosis by certain novel 4-alkoxy meriolin congeners, which share structural similarities, was demonstrated in Jurkat leukemia and Ramos lymphoma cells, where they strongly induced apoptosis and activated caspases within hours. mdpi.com The activity of the most potent derivative was blocked in cells deficient in caspase-9, confirming the involvement of the intrinsic pathway. mdpi.com Notably, some derivatives were able to induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting they may overcome common mechanisms of therapeutic resistance in tumors. mdpi.com The cytotoxic concentrations of 4-amino-3-acetylquinoline were also shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in L1210 cells. nih.gov

A specific and potent anticancer mechanism for some quinoline derivatives is the disruption of microtubule dynamics through the modulation of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is necessary for cell division. nih.gov By interfering with the assembly (polymerization) or disassembly of tubulin proteins, these compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death. nih.govmdpi.com

Several N-aryl 1,2,3,4-tetrahydroquinoline (B108954) compounds have been identified as potent tubulin polymerization inhibitors. nih.gov These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization. mdpi.comnih.gov One such derivative inhibited tubulin assembly with an IC50 value of 0.85 µM, which was superior to the reference compound combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies have further confirmed that the inhibitory activity of these molecules on tubulin polymerization stems from their binding to the colchicine site at the interface between the α and β tubulin dimer. mdpi.comrsc.org

The 4-anilinoquinoline and related 4-anilinoquinazoline (B1210976) scaffolds are recognized as classic structures for inhibiting receptor tyrosine kinases, which are crucial mediators of cancer cell growth and survival signaling pathways. nih.govnih.gov The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of this family and are frequent targets for cancer therapy. nih.govresearchgate.net

Derivatives based on these scaffolds act as competitive inhibitors at the ATP-binding site within the cytoplasmic catalytic kinase domain. researchgate.net This prevents the autophosphorylation of the receptor and blocks the activation of downstream signaling pathways that promote proliferation. researchgate.net Neratinib, a potent irreversible inhibitor with a 4-aminoquinoline (B48711) core, effectively inhibits both HER2 (IC50 = 59 nM) and EGFR (IC50 = 92 nM). tocris.com Numerous synthesized 4-anilinoquinazoline derivatives have also shown inhibitory activity in the nanomolar range against EGFR and HER2. nih.gov The design of these molecules often leverages the interaction between the quinoline/quinazoline (B50416) core and the kinase domain, with modifications to the 4-anilino group influencing potency and selectivity. nih.govresearchgate.net

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Quinoline/Quinazoline Derivatives

| Compound | Target Kinase | IC50 Value | Source |

|---|---|---|---|

| Neratinib | HER2 | 59 nM | tocris.com |

| Neratinib | EGFR | 92 nM | tocris.com |

| Compound 8d (4-anilinoquinazoline) | EGFR/HER2 | Nanomolar range | nih.gov |

| Compound 9c (4-anilinoquinazoline) | EGFR/HER2 | Nanomolar range | nih.gov |

In addition to receptor tyrosine kinases, derivatives of the 4-aminoquinoline scaffold can modulate other critical intracellular signaling kinases, such as AKT1. The PI3K/AKT pathway is a central node for signaling that regulates cell growth, proliferation, survival, and angiogenesis. While not always acting as direct inhibitors, some 4-aminoquinoline derivatives can significantly enhance the efficacy of dedicated AKT inhibitors. nih.gov

A study demonstrated that a specific 4-aminoquinoline analog, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was highly effective in sensitizing breast cancer cells to killing by AKT inhibitors. nih.gov This synergistic effect suggests that the quinoline derivative may interfere with cellular processes that otherwise confer resistance to AKT inhibition, making this a promising combination strategy for controlling tumors. nih.gov Structural analysis indicated that both the 4-aminoquinoline scaffold and the side chain were important for this sensitizing activity. nih.gov

Anti-inflammatory Mechanisms

Beyond their use in oncology, certain quinoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models. These effects are mediated by the inhibition of various processes and mediators involved in the inflammatory response.

A study of 2-(furan-2-yl)-4-phenoxyquinoline derivatives found that they could inhibit the release of pro-inflammatory enzymes from human neutrophils. Specifically, compounds were evaluated for their ability to suppress the release of β-glucuronidase and lysozyme. nih.gov One of the most active compounds, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, inhibited β-glucuronidase release with an IC50 value of 5.0 µM. nih.gov

Furthermore, these derivatives were assessed for their capacity to inhibit the formation of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. The compound 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was identified as the most potent inhibitor of TNF-α formation, with an IC50 value of 2.3 µM. nih.gov Other derivatives were also effective at inhibiting fMLP-induced superoxide (B77818) anion generation in neutrophils, another key event in the inflammatory cascade. nih.gov Similarly, research into quinoxaline (B1680401) derivatives has also pointed to their potential as anti-inflammatory agents. mdpi.com

Table 3: Anti-inflammatory Activity of Selected 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

| Compound | Inhibitory Action | IC50 Value | Source |

|---|---|---|---|

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-Glucuronidase Release | 5.0 µM | nih.gov |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme Release | 4.6 µM | nih.gov |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α Formation | 2.3 µM | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime | Superoxide Generation | 2.7 µM | nih.gov |

Cyclooxygenase (COX) Inhibition6.2.2. Lipoxygenase (LOX) Inhibition6.2.3. Reduction of Inflammatory Mediators6.3. Antioxidant Mechanisms of Action6.3.1. Free Radical Scavenging Activities6.3.2. Prevention of Oxidative Damage to Biomolecules (e.g., DNA, Proteins)6.4. Antimicrobial Mechanisms of Action

Further research is required to elucidate the potential biological activities and mechanisms of action of 4-Ethoxyquinolin-2-amine and its derivatives.

Therefore, it is not possible to provide the requested article focusing solely on the biological activity mechanisms of this compound derivatives as outlined in the user's instructions. The available scientific literature does not appear to contain studies on the antibacterial and antifungal properties of this specific class of compounds.

Medicinal Chemistry and Rational Drug Design with 4 Ethoxyquinolin 2 Amine Scaffold

Scaffold Identification and Lead Generation Strategies

The discovery of novel drug candidates often begins with the identification of a promising chemical scaffold that can be systematically modified to achieve desired biological activity. The 4-ethoxyquinolin-2-amine scaffold has been investigated through various lead generation strategies, leveraging both computational and experimental approaches to explore its potential as a basis for new therapeutics.

De Novo Design Approaches

De novo design involves the computational construction of novel molecular structures with the potential to bind to a specific biological target. While specific examples of de novo design initiating directly with a this compound fragment are not extensively documented in publicly available research, the general principles of this approach are applicable. This strategy would involve using the this compound core as a foundational building block within a target's binding site. Algorithms would then "grow" new functionalities from this starting scaffold, exploring favorable interactions with the surrounding amino acid residues to design novel, potent, and selective ligands.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of the this compound scaffold, virtual screening can be employed in several ways. A library of virtual compounds, all containing the this compound core but with diverse substitutions at other positions, could be screened against a panel of biological targets. nih.govmdpi.comchemrxiv.org This approach allows for the rapid exploration of the chemical space around the scaffold and the identification of derivatives with potential activity against specific proteins. mdpi.com The process typically involves docking the virtual compounds into the binding site of the target protein and scoring them based on their predicted binding affinity and complementarity. nih.gov

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. nih.govnih.govchemrxiv.orgyoutube.com The this compound moiety itself can be considered a fragment. In an FBDD campaign, this fragment would be screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. youtube.com If binding is confirmed, the structural information of the fragment-target complex can be used to guide the elaboration of the fragment into a more potent lead compound by growing the molecule to occupy adjacent binding pockets or by linking it with other nearby binding fragments. nih.govchemrxiv.org

Kinetic Target-Guided Synthesis (KTGS)

Kinetic target-guided synthesis (KTGS) is an innovative approach where the biological target itself template the synthesis of its own inhibitor from a pool of reactive fragments. nih.govnih.govresearchgate.netuga.eduthieme-connect.de This technique relies on the target protein bringing reactive fragments into close proximity and correct orientation within its binding site, thereby accelerating the formation of a covalent bond between them to create a high-affinity ligand. nih.govresearchgate.netthieme-connect.de While specific applications of KTGS utilizing a this compound fragment are not readily found in the literature, one could envision a scenario where a derivative of this compound functionalized with a reactive group is used as one of the fragments in a KTGS experiment. nih.govuga.edu The protein target would then select a complementary reactive fragment from a library to form a potent and selective inhibitor. nih.govthieme-connect.de

Lead Optimization Principles and Methodologies

Once a lead compound containing the this compound scaffold is identified, the next critical phase is lead optimization. This iterative process involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Enhancement of Target Interactions (Pharmacodynamics)

The primary goal of lead optimization from a pharmacodynamic perspective is to enhance the interactions between the ligand and its biological target. researchgate.net This is typically achieved by making systematic structural modifications to the lead compound and evaluating their impact on binding affinity and functional activity.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and testing a series of analogs of the this compound lead, medicinal chemists can identify which structural features are crucial for activity. For instance, modifications to the ethoxy group at the 4-position or substitutions on the amine at the 2-position could be explored to probe for additional hydrogen bond, hydrophobic, or electrostatic interactions within the target's binding site.

Computational modeling plays a vital role in guiding these modifications. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of the this compound derivatives and help to prioritize the synthesis of new analogs with improved predicted binding affinities. nih.gov For example, if a hydrophobic pocket is identified near the ethoxy group, extending this chain or replacing it with a more lipophilic group could lead to a significant increase in potency. Similarly, if a hydrogen bond donor or acceptor on the target is not being utilized, modifications to the amino group could be designed to form this favorable interaction.

The following table provides a hypothetical example of how SAR data for a series of this compound analogs targeting a specific kinase might be presented.

| Compound ID | R1 Substitution (at 2-amino) | R2 Substitution (on quinoline (B57606) ring) | Kinase Inhibition (IC50, nM) |

| LEAD-1 | -H | -H | 500 |

| OPT-1A | -CH3 | -H | 250 |

| OPT-1B | -CH2CH3 | -H | 150 |

| OPT-2A | -H | 6-Cl | 100 |

| OPT-2B | -H | 7-F | 75 |

| OPT-3 | -CH2CH3 | 7-F | 25 |

This interactive data table illustrates how systematic modifications to the lead compound (LEAD-1) can lead to a significant improvement in potency. For instance, the addition of a small alkyl group at the 2-amino position (OPT-1A, OPT-1B) and the introduction of a halogen at the 7-position of the quinoline ring (OPT-2A, OPT-2B) both result in increased activity. The combination of these favorable modifications in OPT-3 leads to a highly potent compound.

Improvement of Drug-Likeness and Pharmacokinetic Properties

In drug discovery, a lead compound must possess not only potent biological activity but also favorable absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. The "drug-likeness" of a molecule, often assessed by guidelines like Lipinski's Rule of Five, is crucial for its development into a viable therapeutic. For derivatives of the this compound scaffold, several strategies can be employed to enhance these characteristics.

Modifications to the quinoline scaffold are extensively studied to improve pharmacological properties such as solubility, bioavailability, and selectivity. orientjchem.org For instance, introducing flexible alkylamino side chains at position 4 and an alkoxy group (like the ethoxy group already present in the title compound) at position 7 of the quinoline nucleus has been shown to enhance water solubility and antiproliferative activity in other quinoline series. nih.gov Substituent engineering, which involves adding various groups like aromatic rings, alkyl groups, or halogens at different positions, can be an effective strategy for developing derivatives with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

In silico ADME predictions are valuable tools in this optimization process. researchgate.net By calculating properties such as lipophilicity (logP), aqueous solubility (logS), and potential for cardiotoxicity, researchers can prioritize the synthesis of compounds with a higher probability of success. researchgate.net For example, the hybridization of a quinoline scaffold with other pharmacophores like benzothiazole (B30560) has demonstrated improved drug-like properties in computational studies. researchgate.net

Table 1: Strategies to Improve Pharmacokinetic Properties of Quinoline Scaffolds

| Modification Strategy | Target Property | Example of Modification | Expected Outcome |

| Substituent Engineering | Solubility, Permeability | Introduction of polar groups (e.g., hydroxyl, amino) | Increased aqueous solubility |

| Metabolic Stability | Addition of fluorine atoms | Blocking sites of metabolic oxidation | |

| Scaffold Hybridization | Overall ADMET Profile | Fusing with other heterocyclic rings (e.g., triazole, thiazole) | Synergistic improvement of properties. nih.govresearchgate.net |

| Linker Modification | Bioavailability | Varying the length and composition of linker groups in bisquinolines | Optimized absorption and distribution. researchgate.net |

Multiparameter Optimization

Achieving a successful drug candidate requires a delicate balance of multiple, often conflicting, properties. nih.gov A molecule must be potent against its target, selective over other targets to avoid side effects, and possess a suitable pharmacokinetic profile. nih.gov Multiparameter optimization (MPO) is a drug design strategy that aims to simultaneously optimize these diverse factors rather than focusing on a single property like potency. nih.govevotec.com

Structure-Activity Relationship (SAR) Studies for Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. orientjchem.org For quinoline derivatives, extensive SAR studies have identified key structural features that govern their efficacy against various diseases. nih.govorientjchem.org These general principles are directly applicable to the design of novel agents based on the this compound scaffold.

The substitution pattern around the quinoline ring is critical. orientjchem.org For example, in the context of antimalarial 4-aminoquinolines like Chloroquine, an electron-withdrawing group, typically chlorine, at the C-7 position is essential for high potency. youtube.com The dialkylaminoalkyl side chain at the C-4 position is also crucial for activity. youtube.com While the this compound scaffold has different substitution, these findings highlight the sensitivity of the quinoline ring to electronic and steric modifications.

SAR analyses have revealed that:

Position 4: Introduction of a substituent can enhance potency against cancer cells. orientjchem.org The nature of the amino side chain at this position is a key determinant of antimalarial activity. youtube.com

Position 6: The presence of a fluorine atom can significantly increase antibacterial activity. orientjchem.org

Position 7: Besides the aforementioned chloro group for antimalarial action, the introduction of bulky substituents at this position can facilitate antiproliferative activity. nih.gov Hydroxyl or methoxy (B1213986) groups at C-7 have also been shown to improve antitumor activity. orientjchem.org

Position 8: Modifications at this position are also known to influence biological activity. nih.gov

These relationships are often summarized in SAR tables that guide the iterative process of lead optimization. By systematically modifying the this compound core—for instance, by introducing various substituents on the benzene (B151609) portion of the ring or altering the amine group at C-2—medicinal chemists can explore the chemical space to identify compounds with improved potency and selectivity. nih.gov

Table 2: General Structure-Activity Relationships for the Quinoline Scaffold

| Position on Quinoline Ring | Type of Substituent | Impact on Biological Activity | Reference |

| 2 | Aryl or Heteroaryl groups | Anti-HIV-1 activity. nih.gov | nih.gov |

| 4 | Aminoalkyl side chains | Essential for antimalarial activity. youtube.com | youtube.com |

| 5 | Amino group | Consistent with antibacterial activity. slideshare.net | slideshare.net |

| 6 | Fluorine atom | Enhances antibacterial activity. orientjchem.org | orientjchem.org |

| 7 | Electron-withdrawing group (e.g., -Cl) | Essential for potent antimalarial activity. youtube.com | youtube.com |

| 7 | Bulky or alkoxy groups | Can facilitate antiproliferative activity. nih.govorientjchem.org | nih.govorientjchem.org |

| 8 | Various substituents | Can modulate various biological activities. nih.gov | nih.gov |

Computational Drug Design Approaches

Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. orientjchem.orgnih.gov These in silico techniques are widely applied to quinoline-based scaffolds to predict their biological activity and guide synthetic efforts.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography. nih.govnih.gov This approach allows for the rational design of molecules that can fit precisely into the target's binding site, leading to potent and selective inhibition. nih.gov For a scaffold like this compound, SBDD can be used to design derivatives that exploit specific features of a target's active site. nih.gov By observing the binding mode of a known ligand or a docked model of the scaffold, chemists can identify opportunities to introduce new functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, thereby enhancing binding affinity. nih.govmdpi.com

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov LBDD utilizes the knowledge of a set of molecules known to be active against the target. nih.gov Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to this approach. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a template to screen virtual libraries for new compounds or to guide the design of novel derivatives of this compound that fit the pharmacophore. QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed molecules. nih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational tool used in both SBDD and LBDD to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule. ijcce.ac.irmdpi.com The process involves placing a 3D model of the ligand (e.g., a this compound derivative) into the binding site of a target protein and calculating a "docking score" that estimates the strength of the interaction. ijcce.ac.irmdpi.com

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. mdpi.comnih.gov This information is invaluable for understanding the basis of molecular recognition and for proposing structural modifications to improve binding. For instance, docking studies on quinazoline (B50416) derivatives, which are structurally similar to quinolines, have successfully predicted binding modes and guided the synthesis of potent enzyme inhibitors. ijcce.ac.irnih.gov The binding energy values calculated from these simulations help in prioritizing which newly designed analogs of this compound should be synthesized and tested.

Table 3: Example of Molecular Docking Data for Kinase Inhibitors

| Compound/Reference Drug | Target Kinase | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Sunitinib | CDK2 | -9.576 | -81.386 | Ile10, Phe80, Asp86, Leu134. mdpi.com |

| Erlotinib | EGFR | - | - | Met793, Thr854. mdpi.com |

| Compound 5d (a quinazolinone) | CDK2 | -6.786 | -64.058 | Ile10, Val18, Phe80, Leu134. mdpi.com |

| Compound 8a (a quinazoline) | VEGFR-2 | -8.24 | - | - |

| Compound 8a (a quinazoline) | EGFR | -6.39 | - | - |

This table presents example data for related heterocyclic compounds to illustrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfiveable.me For a chemical scaffold such as this compound, QSAR studies can be instrumental in predicting the biological activity of novel, yet-to-be-synthesized derivatives, thereby guiding the rational design of more potent and selective therapeutic agents. researchgate.net The core principle of QSAR is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. nih.gov

In a typical QSAR study, a dataset of molecules with known biological activities is used to develop a predictive model. This model is based on a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov The ultimate goal is to create a statistically robust model that can accurately forecast the activity of new compounds based solely on their chemical structure.

Research on various quinoline and quinazoline derivatives has successfully employed QSAR to guide drug discovery efforts. For example, a study on a series of quinazolinonyl analogues developed a QSAR model for their anticonvulsant activity. The model, which utilized descriptors selected by a Genetic Function Algorithm, demonstrated a high squared correlation coefficient (R²) of 0.934 and a leave-one-out cross-validation coefficient (Q²) of 0.8695, indicating its strong predictive power. nih.gov Such models provide valuable insights into the key structural features that govern the desired biological activity.

The development of a QSAR model for derivatives of the this compound scaffold would involve a systematic process:

Compilation of a Training Set: A collection of this compound analogues with experimentally determined biological activities against a specific target would be gathered.

Calculation of Molecular Descriptors: A wide array of descriptors, including 2D and 3D properties, would be calculated for each molecule in the training set.

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to create a mathematical equation that links the descriptors to the observed activity. nih.gov

Rigorous Validation: The predictive capability of the model would be thoroughly assessed through internal validation methods like cross-validation and external validation using an independent test set of compounds. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might reveal, for instance, that specific steric and electronic field distributions are critical for activity, as has been shown for other quinoline derivatives in Comparative Molecular Field Analysis (CoMFA) studies. nih.gov

Please find below an interactive data table showcasing typical molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptor | Significance in Drug-Receptor Interactions | Potential Impact on this compound Derivatives |

|---|---|---|---|

| Electronic | Partial Charges | Govern electrostatic interactions and hydrogen bonding. | Modulating the charge distribution on the quinoline ring and amine group could enhance binding to a target protein. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. | The size and shape of substituents on the scaffold would need to be optimized for ideal complementarity with the receptor. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. | Adjusting the lipophilicity of derivatives could be crucial for both pharmacokinetic properties and target affinity. |

| Topological | Connectivity Indices | Reflect the branching and overall topology of the molecule. | Changes in the molecular framework could affect the molecule's presentation to the binding site. |

By leveraging the insights from such QSAR models, medicinal chemists can prioritize the synthesis of this compound derivatives that are most likely to exhibit the desired therapeutic effects.

Free-Energy Calculations for Binding Affinity Prediction

Free-energy calculations offer a more physically rigorous computational approach to predict the binding affinity between a ligand and its biological target. nih.gov These methods, while computationally demanding, can provide a detailed, atomistic understanding of the binding process, making them a valuable tool in the rational design of drugs based on the this compound scaffold.

The binding free energy (ΔGbind) is a thermodynamic quantity that reflects the strength of the interaction between a ligand and a protein; a more negative value indicates a tighter binding. researchgate.net There are several established methods for calculating binding free energies, each with its own balance of accuracy and computational cost:

Alchemical Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) involve a non-physical "alchemical" transformation of the ligand in both the solvated state and when bound to the protein. nih.govbioexcel.eu These methods are considered among the most accurate for predicting relative binding affinities.

Endpoint Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculate the binding free energy by analyzing the endpoints of a molecular dynamics simulation (the free ligand and the protein-ligand complex). frontiersin.org They are generally faster than alchemical methods and are widely used for ranking compounds.

For the this compound scaffold, free-energy calculations can be a powerful tool for lead optimization. For example, if an initial hit compound is identified, these calculations can be used to predict how modifications to its chemical structure will affect its binding affinity for the target protein. This allows for the in silico screening of numerous potential derivatives, helping to prioritize the most promising candidates for chemical synthesis and experimental testing.

A typical workflow for applying free-energy calculations to a this compound derivative might involve:

System Preparation: Obtaining a three-dimensional structure of the target protein in complex with the ligand, often through molecular docking or from an experimental structure.

Molecular Dynamics (MD) Simulations: Running MD simulations to allow the protein-ligand complex to explore its conformational landscape in a simulated physiological environment.

Binding Free Energy Calculation: Applying a method such as MM/PBSA or FEP to the trajectories from the MD simulations to compute the binding free energy and its various components.

The table below provides a hypothetical breakdown of the energetic contributions to the binding of a this compound derivative to a target protein, as might be obtained from an MM/PBSA calculation.

| Energy Component | Description | Hypothetical Value (kcal/mol) | Implication for Rational Drug Design |

|---|---|---|---|

| Van der Waals Energy | Represents shape complementarity and dispersion forces. | -50.5 | Optimizing the fit of the molecule in the binding pocket to maximize favorable contacts. |

| Electrostatic Energy | Includes charge-charge interactions and hydrogen bonds. | -25.2 | Introducing or repositioning polar groups to form key hydrogen bonds with the protein. |

| Polar Solvation Energy | The energy cost of desolvating polar groups upon binding. | +42.8 | A high penalty suggests that some polar groups may be unfavorably buried, indicating a need for modification. |

| Nonpolar Solvation Energy | The energy gain from the hydrophobic effect. | -7.1 | Enhancing hydrophobic interactions by adding appropriate nonpolar substituents. |

| Total Binding Free Energy (ΔGbind) | The overall predicted binding affinity. | -40.0 | The final value used to rank the compound against other derivatives. |

By dissecting the binding free energy into its constituent parts, medicinal chemists can gain a deeper understanding of the molecular forces driving the interaction between a this compound derivative and its target. This knowledge enables a more informed and rational approach to the design of new molecules with enhanced binding affinity and, consequently, improved therapeutic potential.

Material Science Applications of 4 Ethoxyquinolin 2 Amine and Its Derivatives

Optoelectronic Materials Development

Quinoline (B57606) derivatives are recognized for their utility in the development of optoelectronic materials, which are crucial for a range of technologies that generate, detect, and control light. The electronic properties of the quinoline ring system, characterized by electron-accepting capabilities and a distinct dipole moment, make it a valuable component in the design of materials for electronic and photonic devices. mdpi.com These properties, arising from π–π* transitions, can be finely tuned through chemical modification, influencing their performance in optoelectronic applications. mdpi.com

Fluorescent Emitters

Table 1: Illustrative Photophysical Properties of Substituted Quinoline Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Quinoline Derivative A | Toluene | 350 | 450 | 100 |

| Quinoline Derivative B | Methanol | 365 | 480 | 115 |

| Quinoline Derivative C | Dichloromethane | 340 | 430 | 90 |

Note: The data in this table is representative of the types of properties studied in quinoline derivatives and is not specific to 4-Ethoxyquinolin-2-amine.

Organic Light-Emitting Diodes (OLEDs)

The application of quinoline derivatives in Organic Light-Emitting Diodes (OLEDs) is a significant area of research. These compounds can function as emitters, hosts, or charge-transporting materials within the device architecture. The performance of an OLED is highly dependent on the properties of the materials used, including their thermal stability, charge mobility, and photoluminescence quantum yield. While there is a lack of specific device performance data for OLEDs incorporating this compound, the broader class of quinoline derivatives has been utilized in various roles in OLEDs. For example, platinum(II) complexes with substituted phenylpyridines and tetrahydroquinolines have been used as emitters in solution-processed multi-layer OLEDs, achieving notable luminous and power efficiencies. rsc.org

Table 2: Example Performance Metrics of OLEDs Utilizing Quinoline-type Emitters

| Emitter Type | Host Material | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |

| Platinum(II) Complex with Tetrahydroquinoline | Polymer Matrix | 4.88 | 4.65 | Blue-Green |

| Phenylisoquinoline based Platinum(II) Complex | Polymer Matrix | 4.71 | 5.12 | Red |

Note: This table provides examples of OLED performance with related quinoline-based materials and does not represent data for this compound.

Functional Materials with Tunable Properties

A key advantage of organic molecules like this compound in material science is the ability to tune their properties through synthetic chemistry. By modifying the molecular structure, researchers can alter the electronic and photophysical characteristics of the resulting materials. For instance, the introduction of different alkoxy chains on isoquinoline (B145761) derivatives has been shown to control the fluorescence and phosphorescence intensities of doped materials, leading to different emission colors. nih.gov This principle of "alkoxy engineering" suggests that the ethoxy group in this compound could be a handle for tuning the material's properties. nih.gov The doped ratio of guest and host materials can also be a critical factor in controlling the luminous intensities. nih.gov

Fluorescent Probes and Sensors

Quinoline-based compounds are widely employed as fluorescent probes and sensors for the detection of various analytes, including metal ions. nih.govrsc.org Their fluorescence can be modulated by interactions with specific ions, leading to a detectable signal. The nitrogen atom in the quinoline ring can act as a binding site for metal ions, leading to changes in the fluorescence emission. mdpi.com While there is no specific data on this compound as a fluorescent probe, related quinoline derivatives have shown high selectivity and sensitivity for detecting ions like Zn(II) and Cd(II). mdpi.comarabjchem.org For example, a quinoline-based fluorescent probe, QP2, was synthesized for the selective detection of Zn2+ and was successfully used for fluorescence imaging in plants and living cells. arabjchem.org

Table 3: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection

| Probe Name | Target Ion | Detection Limit | Mechanism |

| QTPY | Cd2+ | 3.5 x 10⁻⁸ M | Intramolecular Electron Transfer |

| DDTQ | Cd2+ | 126 nM | PET and CHEF |

| QP2 | Zn2+ | 17.7 nM | ESIPT and AIE |

Note: This table illustrates the capabilities of quinoline-based sensors for different metal ions. These are not derivatives of this compound.

Nanostructured Materials and Composites

The integration of organic molecules like this compound into nanostructured materials and composites is an emerging area with significant potential. Functionalizing nanoparticles with such organic moieties can impart new functionalities, such as fluorescence for imaging applications or specific binding sites for sensing. While specific examples of nanostructures functionalized with this compound are not prevalent in the literature, the general strategy of using amine-functionalized molecules to modify nanoparticles is well-established. For instance, amine functionalization can improve the interaction of nanoparticles with biological membranes. The unique properties of nanomaterials, such as high surface-to-volume ratios, can enhance the performance of integrated organic molecules in sensing and other applications. mdpi.com

Supramolecular Chemistry Involving 4 Ethoxyquinolin 2 Amine

Host-Guest Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. These interactions are governed by non-covalent forces.

Design of Receptors for Specific Substrates